molecular formula C15H13N3O3S B2963590 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097888-41-8

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2963590
CAS No.: 2097888-41-8
M. Wt: 315.35
InChI Key: NPFJUECLTMVRTK-UHFFFAOYSA-N
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Description

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture incorporating two pharmaceutically significant scaffolds: a benzofuran ring and a 1,2,5-thiadiazole heterocycle, linked via a pyrrolidine carbonyl spacer. The benzofuran moiety is a privileged structure in drug design, known for its diverse pharmacological profile. Scientific literature indicates that benzofuran derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects (see, for example, SAR and Pharmacological activity scaffold

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-15(13-7-10-3-1-2-4-12(10)21-13)18-6-5-11(9-18)20-14-8-16-22-17-14/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFJUECLTMVRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a novel organic molecule that combines multiple heterocyclic structures, suggesting a rich potential for diverse biological activities. This article will explore its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3}. Its structure features:

  • Benzofuran moiety : Known for its diverse pharmacological properties.
  • Pyrrolidine ring : Contributes to the compound's chemical reactivity and biological interactions.
  • Thiadiazole ring : Often associated with anti-inflammatory and antimicrobial activities.

These structural components allow for various interactions with biological targets.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran derivatives are known to possess antimicrobial and anticancer activities due to their ability to interact with cellular mechanisms involved in pathogen resistance and tumor growth .

Anticancer Properties

Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. The unique combination of benzofuran and thiadiazole in this compound may enhance its anticancer efficacy. For example, compounds with similar structures have demonstrated activity against various cancer cell lines, including TK-10 and HT-29 .

Inhibition Studies

In vitro studies have focused on the inhibition of specific enzymes relevant to disease pathways. For instance, the inhibition of α-glucosidase has been linked to potential antidiabetic effects . The molecular docking studies suggest that the compound can effectively bind to the active sites of these enzymes, indicating its potential as a therapeutic agent.

Case Study 1: Anticancer Activity

A study involving the synthesis of various thiadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the benzofuran and thiadiazole components could enhance anticancer activity .

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ABenzofuran + ThiadiazoleAnticancerHigh selectivity for cancer cells
Compound BPyrrolidine + ThiadiazoleAntimicrobialBroad-spectrum activity

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition highlighted the potential of this compound as an α-glucosidase inhibitor. The results indicated a dose-dependent inhibition pattern, with significant effects observed at lower concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole have been synthesized with variations in substituents and heterocyclic components. Below is a detailed comparison:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Inferred Properties/Applications
This compound C₁₅H₁₃N₃O₃S 315.347 Benzofuran-2-carbonyl, pyrrolidine Potential π-conjugation for optoelectronics
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS: 2097896-34-7) C₁₃H₁₁Cl₂N₃O₂S 344.2 2,4-Dichlorobenzoyl Enhanced electron-withdrawing effects; possible stability in harsh conditions
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole (CAS: 2097898-29-6) C₁₃H₁₂F₃N₃O₃S₂ 379.4 Trifluoromethylbenzenesulfonyl Increased hydrophobicity; potential for coordination chemistry
3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine (BK14304) C₁₉H₂₀N₄O₃ 352.3871 Oxadiazole, oxazole, piperidine Altered geometry and electronic properties due to fused heterocycles

Functional Group Impact Analysis

  • Benzofuran vs. In contrast, the dichlorobenzoyl (Cl₂) and trifluoromethylbenzenesulfonyl (CF₃-SO₂-) substituents in analogs introduce strong electron-withdrawing effects, which may enhance stability, acidity, or coordination with metal ions .
  • Thiadiazole vs. Oxadiazole/Oxazole Systems :
    The 1,2,5-thiadiazole core is inherently electron-deficient, whereas oxadiazole and oxazole rings (as in BK14304) exhibit varying electron affinities and geometries, influencing molecular packing and solubility .

Electronic and Physical Property Trends

  • Molecular Weight and Polarity :
    The trifluoromethylbenzenesulfonyl analog (379.4 g/mol) is heavier and more polar than the parent compound, likely affecting solubility in organic solvents .
  • Thermal Stability: Sulfonyl and chlorinated groups (in analogs from and ) are known to improve thermal stability compared to benzofuran derivatives, though specific data is unavailable .

Research Findings and Gaps

  • Thiadiazole 1,1-Dioxide Comparison :
    While 1,2,5-thiadiazole 1,1-dioxide derivatives exhibit superior electron-accepting and radical-stabilizing properties , the parent compound and its analogs lack this modification, limiting their utility in radical-based applications.
  • Synthetic Challenges : Substituents like trifluoromethylbenzenesulfonyl require specialized sulfonylation steps, increasing synthetic complexity compared to benzofuran coupling .

Q & A

Basic: What synthetic methodologies are reported for the preparation of 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole?

The synthesis of this compound involves multi-step heterocyclic coupling. A key step includes refluxing intermediates in ethanol or DMF-EtOH mixtures to promote cyclization or substitution reactions. For example, similar thiadiazole derivatives are synthesized via condensation of precursors under reflux, followed by recrystallization . Stille or Suzuki cross-coupling methodologies (as seen in related polymer syntheses) may also apply for introducing the benzofuran moiety .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange and gradient corrections are critical for modeling electronic structures. Becke’s work (1993) demonstrates that including exact-exchange terms improves accuracy for thermochemical properties, with deviations <2.4 kcal/mol in atomization energies . For this compound, geometry optimization at the B3LYP/6-311+G(d,p) level can predict HOMO-LUMO gaps, charge distribution, and dipole moments, guiding optoelectronic applications. Lee-Yang-Parr correlation functionals further refine electron density calculations .

Basic: What spectroscopic techniques confirm the structural features of this thiadiazole derivative?

  • NMR/IR : ¹H/¹³C NMR identifies substituent environments (e.g., benzofuran carbonyl at ~165 ppm, thiadiazole ring protons at 7-8 ppm). IR confirms C=O (1700–1750 cm⁻¹) and S-N (650–750 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns, as demonstrated for analogous thiadiazoles .

Advanced: How can researchers resolve contradictions between experimental and computational reactivity data?

Discrepancies in reactivity (e.g., unexpected regioselectivity) require cross-validation:

  • Computational : Compare transition-state energies (DFT) for competing pathways.
  • Experimental : Use kinetic isotope effects or substituent-tuning (e.g., electron-donating groups on pyrrolidine) to probe mechanistic hypotheses. For example, steric shielding from alkoxy groups (as in ) alters reactivity .

Advanced: How does the benzofuran moiety influence electronic properties in optoelectronic applications?

Benzofuran’s electron-rich π-system enhances charge-transfer efficiency. In bulk-heterojunction solar cells, similar donor-acceptor systems achieve ultrafast charge separation (e.g., ~40 fs in polymer-fullerene blends) . For this compound, DFT-calculated HOMO levels (≈-5.2 eV) and LUMO alignment with acceptors (e.g., PCBM) could optimize open-circuit voltage (Voc) .

Basic: What are key challenges in regioselective functionalization during synthesis?

Regioselectivity issues arise in:

  • Thiadiazole ring substitution : 1,2,5-thiadiazole’s electronic asymmetry (vs. 1,3,4 isomers) complicates nucleophilic/electrophilic attack .
  • Pyrrolidine coupling : Steric hindrance at the 3-position requires optimized catalysts (e.g., Pd-mediated cross-coupling) .

Basic: What purification techniques are optimal for isolating this compound?

  • Recrystallization : Use DMF-EtOH (1:1) for high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts.

Advanced: How can substituent effects on the pyrrolidin-3-yloxy group modulate target binding?

Systematic studies involve:

  • Analog synthesis : Replace benzofuran with electron-deficient aryl groups (e.g., nitro or trifluoromethyl) .
  • Computational docking : MD simulations assess steric/electronic complementarity to receptors (e.g., kinase active sites) .

Basic: What stability profiles are known for 1,2,5-thiadiazole derivatives?

  • Thermal stability : Decomposes above 200°C; avoid prolonged heating.
  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Hydrolysis : Susceptible to acidic/basic conditions due to S-N bond lability .

Advanced: What in silico methods predict pharmacokinetic properties in drug discovery?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier penetration.
  • QSAR Models : Correlate substituent electronegativity (e.g., benzofuran’s O-atom) with bioavailability .

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